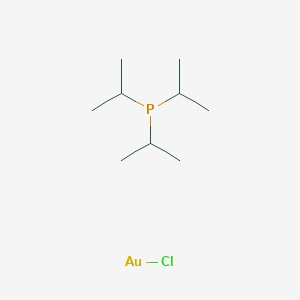
Chloro(triisopropylphosphine)gold
Descripción general
Descripción
Chloro(triisopropylphosphine)gold, also known as Chloro[tris(1-methylethyl)phosphine]gold, is a gold complex with the molecular formula C9H21AuClP and a molecular weight of 392.66 g/mol . This compound is notable for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(triisopropylphosphine)gold can be synthesized through the reaction of gold(III) chloride with triisopropylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired gold complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a high-quality product. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(triisopropylphosphine)gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands, such as phosphines or thiols.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, thiols, and other nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes .
Aplicaciones Científicas De Investigación
Chloro(triisopropylphosphine)gold has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which Chloro(triisopropylphosphine)gold exerts its effects involves the coordination of the gold center with various ligands. The gold atom can form stable complexes with nucleophiles, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold: Similar in structure but with triphenylphosphine ligands instead of triisopropylphosphine.
Chloro(tri-tert-butylphosphine)gold: Features tri-tert-butylphosphine ligands, offering different steric and electronic properties.
Chloro(triethylphosphine)gold: Contains triethylphosphine ligands, which affect its reactivity and stability.
Uniqueness
Chloro(triisopropylphosphine)gold is unique due to its specific ligand environment, which provides a balance of steric bulk and electronic properties. This makes it particularly effective as a catalyst in certain reactions, offering advantages over similar compounds with different phosphine ligands .
Propiedades
IUPAC Name |
chlorogold;tri(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.Au.ClH/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKHBDXZVCPML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33659-45-9 | |
| Record name | CHLORO(TRIISOPROPYLPHOSPHINE)GOLD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B3126615.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)
![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)





![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)


![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)

